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molecular formula C11H8F3NO2 B7893450 m-Trifluoromethylphenyl-5-isoxazole methanol

m-Trifluoromethylphenyl-5-isoxazole methanol

Cat. No. B7893450
M. Wt: 243.18 g/mol
InChI Key: QCYKAIKJTLOCJC-UHFFFAOYSA-N
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Patent
US04247322

Procedure details

To 17.6 g (0.0724 ml) of 3-(m-trifluoromethylphenyl-5-isoxazole methanol (prepared as described in Example 1 except that propargyl alcohol was used instead of propargyl bromide) was added 50 ml of thionyl chloride dropwise under nitrogen. After complete addition of thionyl chloride, the reaction mixture was heated on a steam bath for 30 minutes, thereafter excess thionyl chloride was removed under reduced pressure. The residue was triturated with hexane and an oil precipitate resulted. After partial removal of hexane in a rotary evaporator under reduced pressure, the oil precipitate crystallized and was filtered to give a tan solid, mp 33°-36° C. The tan solid (6 g) was recrystallized from hexane to give 3.0 g of brown solid, mp 33°-37° C. which was Kugelrohr distilled (1 mm, 140° C.) to give 2.9 g of solid, mp, 36°-38° C. Combined filtrates were concentrated and the residue (14.8 g) was Kugelrohr distilled (1 mm, 140° C.) to give 13.6 g of yellow oil which crystallized upon standing, mp 29°-36.5° C.; total yield 16.5 g (87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:9]2[CH:13]=[C:12]([CH2:14]O)[O:11][N:10]=2)[CH:6]=[CH:7][CH:8]=1.C(O)C#C.S(Cl)([Cl:24])=O>>[Cl:24][CH2:14][C:12]1[O:11][N:10]=[C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:17])([F:16])[F:1])[CH:4]=2)[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C1=NOC(=C1)CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated on a steam bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
an oil precipitate resulted
CUSTOM
Type
CUSTOM
Details
After partial removal of hexane
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oil precipitate crystallized
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to give a tan solid, mp 33°-36° C
CUSTOM
Type
CUSTOM
Details
The tan solid (6 g) was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(=NO1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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